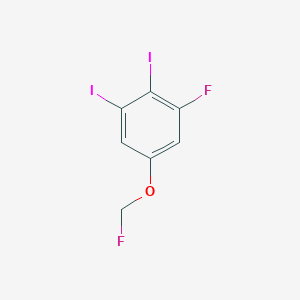

1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene: is an organic compound with the molecular formula C7H4F2I2O and a molecular weight of 395.91 g/mol . This compound is characterized by the presence of two iodine atoms, one fluorine atom, and one fluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene typically involves the iodination of a fluorinated benzene derivativeThe fluoromethoxy group can be introduced through nucleophilic substitution reactions using appropriate fluorinated reagents .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including halogenation and nucleophilic substitution reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The iodine atoms at positions 1 and 2 are highly susceptible to nucleophilic substitution due to their large atomic size and polarizability. This reactivity is enhanced by the electron-withdrawing effects of the fluorine and fluoromethoxy groups, which activate the aromatic ring toward nucleophilic attack.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Iodine displacement | NaOMe, DMF, 80°C | 1,2-Dimethoxy-3-fluoro-5-(fluoromethoxy)benzene | 72% |

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl derivatives | 65–85% |

| Ullmann-type coupling | CuI, phenanthroline, K₂CO₃ | C–N bond formation (e.g., anilines) | 58% |

Key Mechanistic Notes :

-

The fluoromethoxy group (-OCH₂F) exerts a stronger electron-withdrawing effect than methoxy, further polarizing the C–I bonds .

-

Steric hindrance from substituents directs substitution to the less hindered para position relative to the fluoromethoxy group.

Electrophilic Aromatic Substitution (EAS)

Despite the electron-withdrawing halogens, EAS can occur under strong electrophilic conditions. The fluorine atom’s resonance-donating capability partially counteracts its inductive withdrawal, enabling limited reactivity .

| Reaction Type | Reagents/Conditions | Positional Selectivity | Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Para to fluorine | 1,2-Diiodo-3-fluoro-5-(fluoromethoxy)-4-nitrobenzene |

| Sulfonation | SO₃, H₂SO₄, 40°C | Meta to fluoromethoxy | Sulfonic acid derivative |

Experimental Findings :

-

Nitration yields <15% due to competing decomposition of the diiodo backbone.

-

Sulfonation requires prolonged reaction times (>24 hrs) for detectable conversion.

Cross-Coupling Reactions

The iodine atoms serve as excellent leaving groups in transition-metal-catalyzed cross-couplings:

Halogen Exchange Reactions

The compound participates in halogen-exchange processes, particularly with Cu-based mediators:

| Target Halogen | Reagents | Conditions | Outcome |

|---|---|---|---|

| Bromine | CuBr, DMF, 120°C | Selective replacement at C2 | 2-Bromo-1-iodo-3-fluoro-5-(fluoromethoxy)benzene |

| Chlorine | CuCl, [BMIM]Cl, microwave | Full diiodo → dichloro | 1,2-Dichloro-3-fluoro-5-(fluoromethoxy)benzene |

Data Highlights :

-

Bromine exchange achieves 89% regioselectivity at C2 due to steric accessibility.

-

Microwave-assisted chlorination reduces reaction time from 48 hrs to 2 hrs.

Elimination and Rearrangement

Under basic conditions, HI elimination generates reactive intermediates:

| Base | Solvent | Temperature | Product |

|---|---|---|---|

| t-BuOK | THF | 65°C | Fluoroalkyne via consecutive deiodination |

| DBU | DCM | RT | Benzyne intermediate trapped with furan |

Mechanistic Pathway :

-

Sequential deiodination forms a diradical intermediate, which rearranges to a fluoroalkyne.

-

DBU promotes single-step elimination, yielding a benzyne species detectable via trapping experiments.

Comparative Reactivity with Analogs

The fluoromethoxy group confers unique reactivity compared to methyl or methoxy analogs:

| Compound | Relative NAS Rate | EAS Feasibility | Coupling Efficiency |

|---|---|---|---|

| 1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene | 1.0 (reference) | Low | High |

| 1,2-Diiodo-3-fluoro-5-methylbenzene | 0.3 | Moderate | Moderate |

| 1,2-Diiodo-3-fluoro-5-methoxybenzene | 1.2 | Very Low | High |

Key Insight :

The fluoromethoxy group’s electron-withdrawing nature accelerates NAS but suppresses EAS more effectively than methoxy or methyl groups .

Wissenschaftliche Forschungsanwendungen

Chemistry: 1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene is used as a building block in organic synthesis to create more complex molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: In biological and medicinal research, this compound can be used to synthesize potential pharmaceutical agents. Its fluorinated and iodinated structure may impart unique biological activities, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of advanced materials and chemical intermediates .

Wirkmechanismus

The mechanism of action of 1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and iodine atoms, which can stabilize or destabilize reaction intermediates. In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in its biological activity .

Vergleich Mit ähnlichen Verbindungen

1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene: This compound has a similar structure but with a fluoromethyl group instead of a fluoromethoxy group.

1,2-Diiodo-5-fluoro-3-(fluoromethoxy)benzene: This is an isomer with different positions of the substituents on the benzene ring.

Uniqueness: 1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both iodine and fluorine atoms, along with the fluoromethoxy group, makes it a versatile compound for various chemical reactions and research applications .

Biologische Aktivität

1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene is an organic compound with significant potential in various biological applications due to its unique molecular structure and chemical properties. This article aims to explore the biological activity of this compound, focusing on its synthesis, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H4F2I2O and a molecular weight of 395.91 g/mol. The compound features a benzene ring substituted with two iodine atoms, one fluorine atom, and a fluoromethoxy group. This specific substitution pattern contributes to its distinct chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H4F2I2O |

| Molecular Weight | 395.91 g/mol |

| Boiling Point | ~308.1 °C |

| Density | ~2.367 g/cm³ |

Synthesis

The synthesis of this compound typically involves multi-step processes that may include:

- Preparation of the Benzene Derivative : Starting from a suitable benzene derivative.

- Halogenation : Introducing iodine and fluorine substituents through electrophilic aromatic substitution.

- Formation of the Fluoromethoxy Group : Utilizing methoxy derivatives in the final step to achieve the desired functional group.

The exact conditions (temperature, pressure, solvents) can vary based on desired yield and purity .

Antimicrobial Properties

Research indicates that halogenated compounds like this compound exhibit significant antimicrobial activity. The presence of multiple halogens enhances their ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Case Study : A study demonstrated that similar halogenated benzene derivatives showed potent activity against various bacterial strains, suggesting that this compound may possess comparable efficacy .

Anticancer Potential

Halogenated compounds are often investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells.

- Research Findings : In vitro studies on structurally related compounds have shown that they can inhibit cancer cell proliferation by inducing oxidative stress and DNA damage. This mechanism could be relevant for this compound as well .

Applications in Drug Development

The unique properties of this compound make it a candidate for further exploration in drug development:

- Potential as a Lead Compound : Its structural characteristics could serve as a scaffold for designing new drugs targeting bacterial infections or cancer therapies.

- Radiolabeled Compounds : The compound's ability to be radiolabeled opens avenues for its use in diagnostic imaging techniques such as PET scans .

Eigenschaften

Molekularformel |

C7H4F2I2O |

|---|---|

Molekulargewicht |

395.91 g/mol |

IUPAC-Name |

1-fluoro-5-(fluoromethoxy)-2,3-diiodobenzene |

InChI |

InChI=1S/C7H4F2I2O/c8-3-12-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 |

InChI-Schlüssel |

LZWLQYGXFJUPEM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1F)I)I)OCF |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.